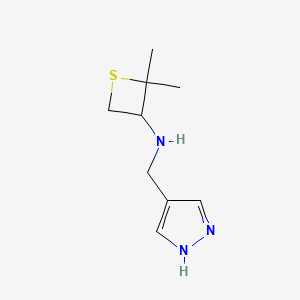
N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine is a compound that features a pyrazole ring and a thietane ring The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various amine derivatives.
Aplicaciones Científicas De Investigación
N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The thietane ring may also contribute to the compound’s overall reactivity and binding properties. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination of rings imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15N3S |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(1H-pyrazol-4-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-9(2)8(6-13-9)10-3-7-4-11-12-5-7/h4-5,8,10H,3,6H2,1-2H3,(H,11,12) |
Clave InChI |
HUFHKSMUPSKBIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NCC2=CNN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


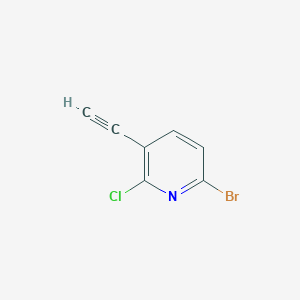
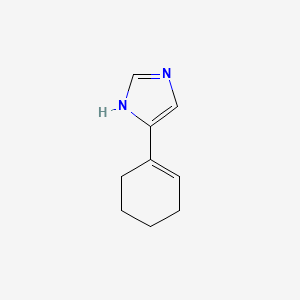
![tert-Butyl (S)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12961633.png)
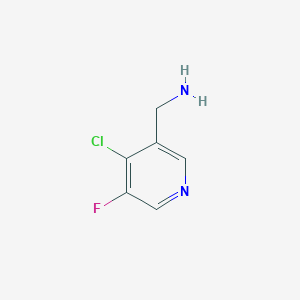

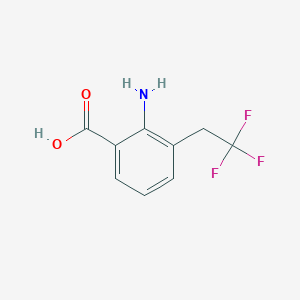

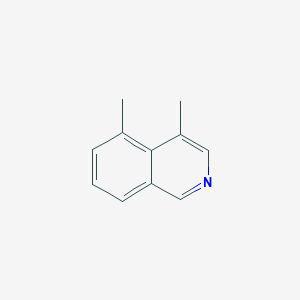
![2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12961660.png)

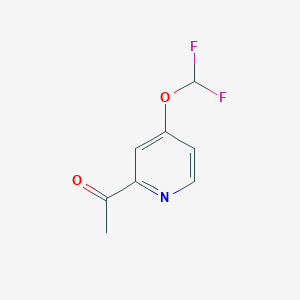
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)

